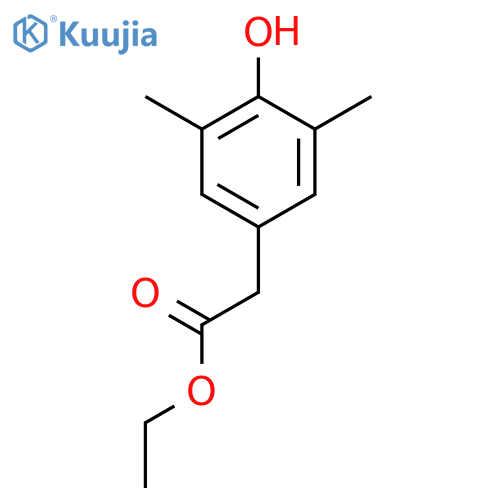Cas no 168332-23-8 (Ethyl 3,5-dimethyl-4-hydroxyphenylacetate)

168332-23-8 structure
商品名:Ethyl 3,5-dimethyl-4-hydroxyphenylacetate
CAS番号:168332-23-8
MF:C12H16O3
メガワット:208.253643989563
CID:5003786
Ethyl 3,5-dimethyl-4-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3,5-dimethyl-4-hydroxyphenylacetate
-
- インチ: 1S/C12H16O3/c1-4-15-11(13)7-10-5-8(2)12(14)9(3)6-10/h5-6,14H,4,7H2,1-3H3
- InChIKey: DQPVDMMACMZZMN-UHFFFAOYSA-N
- ほほえんだ: OC1=C(C)C=C(C=C1C)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 46.5
Ethyl 3,5-dimethyl-4-hydroxyphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011052-1g |
Ethyl 3,5-dimethyl-4-hydroxyphenylacetate |
168332-23-8 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
| Alichem | A010011052-500mg |
Ethyl 3,5-dimethyl-4-hydroxyphenylacetate |
168332-23-8 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
| Alichem | A010011052-250mg |
Ethyl 3,5-dimethyl-4-hydroxyphenylacetate |
168332-23-8 | 97% | 250mg |
489.60 USD | 2021-07-06 |
Ethyl 3,5-dimethyl-4-hydroxyphenylacetate 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
168332-23-8 (Ethyl 3,5-dimethyl-4-hydroxyphenylacetate) 関連製品
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
